(4-Bromobutyl)boronic acid

CAS No.: 61632-72-2

Cat. No.: VC2056543

Molecular Formula: C4H10BBrO2

Molecular Weight: 180.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61632-72-2 |

|---|---|

| Molecular Formula | C4H10BBrO2 |

| Molecular Weight | 180.84 g/mol |

| IUPAC Name | 4-bromobutylboronic acid |

| Standard InChI | InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 |

| Standard InChI Key | VYJXKSGBEKVCJK-UHFFFAOYSA-N |

| SMILES | B(CCCCBr)(O)O |

| Canonical SMILES | B(CCCCBr)(O)O |

Introduction

Chemical Identity and Structural Properties

Basic Identification

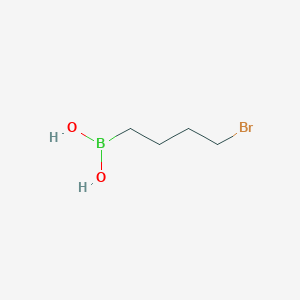

(4-Bromobutyl)boronic acid is characterized by several key identifiers that establish its chemical identity. The compound possesses a molecular formula of C4H10BBrO2 with a calculated molecular weight of 180.84 g/mol. Its structure consists of a boronic acid group (-B(OH)2) connected to a four-carbon chain terminated with a bromine atom.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 4-bromobutylboronic acid |

| CAS Registry Number | 61632-72-2 |

| Molecular Formula | C4H10BBrO2 |

| Molecular Weight | 180.84 g/mol |

| InChI | InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 |

| InChI Key | VYJXKSGBEKVCJK-UHFFFAOYSA-N |

| Canonical SMILES | B(CCCCBr)(O)O |

Structural Characteristics

The molecular architecture of (4-Bromobutyl)boronic acid features a boronic acid moiety with two hydroxyl groups attached to the boron atom. The boron center is connected to a four-carbon alkyl chain (butyl) that terminates with a bromine atom. This structure provides dual reactivity points - the boronic acid group for coupling reactions and the terminal bromine for substitution reactions.

The compound exists as a trigonal planar geometry around the boron atom, consistent with sp² hybridization. The two hydroxyl groups can undergo condensation reactions or coordinate with various substrates, making this compound particularly useful in organic synthesis.

Physical Properties

State and Appearance

At standard temperature and pressure, (4-Bromobutyl)boronic acid typically appears as a solid substance. Unlike many boronic acids that form crystalline structures, this compound often presents as an amorphous solid due to the flexible butyl chain that can inhibit regular crystal packing.

Synthetic Methodologies

Laboratory Synthesis Routes

The preparation of (4-Bromobutyl)boronic acid can be accomplished through several synthetic strategies. One common method involves the reaction of 4-bromo-1-butene with catecholborane under carefully controlled conditions.

The procedure typically includes:

-

Combining 4-bromo-1-butene with catecholborane

-

Stirring the reaction mixture under nitrogen atmosphere

-

Heating to approximately 95°C for 4 hours

-

Removing unreacted starting materials through distillation under vacuum

-

Purification through appropriate methods such as crystallization or chromatography

Industrial Production Considerations

For industrial-scale production, the synthetic route may be modified to optimize yield, purity, and cost-effectiveness. The process generally involves similar chemistry but incorporates engineering controls to manage the scale-up challenges. Additional purification steps may be employed to ensure product quality meets commercial standards.

Chemical Reactivity Profile

Suzuki-Miyaura Coupling Reactions

The most significant application of (4-Bromobutyl)boronic acid lies in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between organoboron compounds and organic halides.

The reaction proceeds through several mechanistic steps:

-

Oxidative addition of the organic halide to the palladium catalyst

-

Transmetalation involving the boronic acid

-

Reductive elimination to form the new carbon-carbon bond

This reaction is particularly valuable for constructing complex molecular frameworks in pharmaceutical development and materials science.

Additional Reaction Pathways

Beyond Suzuki coupling, (4-Bromobutyl)boronic acid participates in several other reaction types:

-

Oxidation Reactions: The boronic acid group can undergo oxidation to yield various compounds including alcohols.

-

Nucleophilic Substitution: The terminal bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

-

Chan-Lam Coupling: This copper-mediated coupling enables the formation of carbon-heteroatom bonds, expanding the synthetic utility of the compound.

Applications in Scientific Research

Organic Synthesis Applications

In synthetic organic chemistry, (4-Bromobutyl)boronic acid serves as a bifunctional building block that enables sequential transformations. The presence of both the boronic acid and the bromine terminus allows for orthogonal reactions, making it particularly useful in multi-step syntheses.

Medicinal Chemistry Utilization

The compound has found applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its ability to participate in carbon-carbon bond formation under mild conditions makes it valuable for constructing complex molecular scaffolds with potential therapeutic properties.

Materials Science Contributions

In the field of materials science, (4-Bromobutyl)boronic acid contributes to the development of functional materials through its participation in polymerization reactions and the modification of surfaces. The versatility of its reactive sites enables the creation of materials with specific properties for various applications.

Comparative Analysis with Related Compounds

Structural Analogs Comparison

When compared to other boronic acids, (4-Bromobutyl)boronic acid displays distinctive characteristics due to its specific structure. Unlike simpler compounds such as phenylboronic acid or methylboronic acid, the presence of the bromobutyl group provides additional reactivity options.

Table 2: Comparison with Related Boronic Acids

| Compound | Structure | Key Differences from (4-Bromobutyl)boronic acid |

|---|---|---|

| Phenylboronic acid | C₆H₅B(OH)₂ | Contains an aromatic ring instead of aliphatic chain; different electronic properties |

| Methylboronic acid | CH₃B(OH)₂ | Shorter carbon chain; lacks terminal bromine functionality |

| 4-Bromophenylboronic acid | 4-BrC₆H₄B(OH)₂ | Aromatic structure with bromine attached to the ring rather than an aliphatic chain |

Reactivity Distinctions

The reactivity profile of (4-Bromobutyl)boronic acid differs from that of other boronic acids primarily due to:

-

The presence of the terminal bromine, which enables sequential functionalization strategies

-

The flexibility of the butyl chain, which can influence reaction kinetics and stereochemical outcomes

-

The distance between the reactive sites, allowing for selective transformations

Future Research Directions

Synthetic Methodology Advancement

Opportunities exist for improving the synthesis of (4-Bromobutyl)boronic acid through:

-

Development of more sustainable production methods

-

Exploration of alternative catalytic systems

-

Investigation of continuous flow chemistry approaches

-

Design of chemoselective transformations leveraging its bifunctional nature

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume